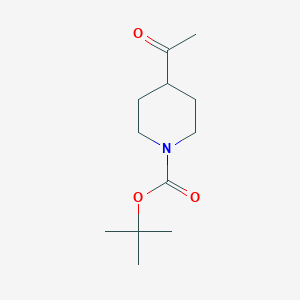

Tert-butyl 4-acetylpiperidine-1-carboxylate

描述

tert-Butyl 4-acetylpiperidine-1-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₂H₂₁NO₃) is a Boc-protected piperidine derivative widely used as an intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity at the acetyl-substituted 4-position during multi-step syntheses . This compound is pivotal in synthesizing heterocycles, such as pyrazole and tetrahydroquinazolinone derivatives, as demonstrated in its reaction with DMF-DMA and hydrazine hydrate to form tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate and subsequent arylations . Its structural features—a rigid piperidine ring, electron-withdrawing acetyl group, and bulky Boc protection—influence its solubility, stability, and reactivity.

属性

IUPAC Name |

tert-butyl 4-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450938 | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206989-61-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Boc Protection of 4-Carboxypiperidine

Reagents :

-

4-Carboxypiperidine (I), di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, sodium carbonate, tetrahydrofuran (THF).

Conditions : -

Molar ratio (I:Boc₂O) = 1:1.1, alkaline aqueous phase (NaOH/Na₂CO₃), THF solvent.

Outcome : -

Yield: 91.7% (405.6 g from 149 g I).

Step 2: Conversion to Weinreb Amide

Reagents :

Step 3: Grignard Acetylation

Reagents :

-

Weinreb amide (III), methyl magnesium iodide (Grignard reagent), anhydrous THF.

Conditions : -

Molar ratio (III:Grignard) = 1:2.3, -20°C to room temperature, nitrogen atmosphere.

Outcome :

Reaction Optimization and Critical Parameters

Boc Protection Efficiency

Grignard Reaction Control

-

Temperature : Maintaining -20°C during Grignard addition prevents side reactions (e.g., over-alkylation).

-

Stoichiometry : A 2.3-fold excess of methyl magnesium iodide ensures complete conversion of the Weinreb amide.

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Method (4-Step) | Modern Method (3-Step) |

|---|---|---|

| Overall Yield | 50–60% | 75–80% |

| Reaction Time | 7–10 days | 3–4 days |

| Hazardous Reagents | Trifluoromethanesulfonic anhydride | None |

| Purification Complexity | Multiple column steps | Single recrystallization |

The modern method reduces steps, eliminates hazardous reagents, and improves yield, making it industrially viable.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the acetyl group or tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with new functional groups replacing the acetyl or tert-butyl groups.

科学研究应用

Organic Synthesis

TBAPC serves as a crucial intermediate in the synthesis of various piperidine derivatives. Its reactivity allows for the formation of complex organic molecules through multiple chemical transformations, including:

- Oxidation: TBAPC can undergo oxidation to yield various oxidized derivatives, which are valuable in synthetic routes.

- Reduction: The acetyl group can be reduced to form alcohol derivatives, expanding its utility in synthesis.

- Substitution Reactions: The tert-butyl or acetyl groups can be substituted with other functional groups, facilitating the creation of diverse compounds.

Medicinal Chemistry

Research has indicated that TBAPC and its derivatives exhibit a range of biological activities:

- Anticancer Activity: Studies have shown that piperidine derivatives possess potential anticancer properties, making TBAPC a candidate for further exploration in cancer therapeutics.

- Antimicrobial Effects: The compound has been investigated for its antimicrobial properties, contributing to the development of new antibiotics.

- Analgesic and Anti-inflammatory Effects: TBAPC has demonstrated potential as an analgesic and anti-inflammatory agent, warranting further research into its mechanisms of action and therapeutic applications.

Industrial Applications

In the industrial sector, TBAPC is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate allows for the efficient synthesis of active ingredients used in various formulations.

Case Study 1: Synthesis of Piperidine Derivatives

A research team synthesized a series of piperidine derivatives using TBAPC as a starting material. The study highlighted the compound's versatility in forming new chemical entities through oxidation and substitution reactions. The derivatives exhibited promising biological activities, particularly in anticancer assays.

In another study, researchers evaluated the biological activity of TBAPC against several cancer cell lines. The results indicated that TBAPC exhibited significant cytotoxic effects, suggesting its potential as a lead compound for developing novel anticancer agents.

作用机制

The mechanism of action of tert-butyl 4-acetylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The acetyl and tert-butyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a stable scaffold for these interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Acetyl-Substituted Piperidine Derivatives

tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (CAS: 1198283-87-2)

- Structural Difference : The acetyl group is attached to a phenyl ring at the piperidine 4-position, introducing aromaticity and increased steric bulk.

- Applications : Used in pharmaceutical intermediates requiring aromatic pharmacophores .

tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: Not provided)

- Structural Difference: A cyano group replaces the acetyl methyl, increasing electron-withdrawing effects.

- Reactivity: The cyano group facilitates nucleophilic additions (e.g., with amines or hydrazines) more readily than acetyl.

- Applications : Valuable in synthesizing nitrile-containing bioactive molecules .

Benzoyl-Substituted Piperidine Derivatives

tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS: 912768-78-6)

- Structural Difference : A 4-methylbenzoyl group replaces the acetyl, introducing a planar aromatic system.

- Physical Properties: Higher molecular weight (C₁₈H₂₅NO₃; ~307.4 g/mol) and lipophilicity compared to the parent compound.

- Applications : Suitable for synthesizing compounds with enhanced π-π stacking interactions, such as kinase inhibitors .

Hydroxy and Amino-Substituted Derivatives

tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: Multiple entries, e.g., 137076-22-3)

- Structural Difference : A hydroxyl group replaces the acetyl, increasing polarity.

- Reactivity : Participates in oxidation reactions and hydrogen bonding, unlike the acetylated analog.

- Applications : Common in prodrug synthesis and as a scaffold for glycosylation .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1)

Alkyne and Allyl-Substituted Derivatives

tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS: 287192-97-6)

- Structural Difference : An ethynyl group introduces sp-hybridized carbon.

- Reactivity : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 236406-37-4)

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

Tert-butyl 4-acetylpiperidine-1-carboxylate (CAS Number: 206989-61-9) is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group and an acetyl group attached to the piperidine ring, which contributes to its unique chemical behavior. The molecular formula is C13H19NO3, with a molecular weight of approximately 235.30 g/mol. The compound is characterized by its moderate lipophilicity, which influences its pharmacokinetic properties.

Target Interactions

Piperidine derivatives, including this compound, have been shown to interact with various biological targets, leading to diverse pharmacological effects. These interactions may involve:

- Neurotransmitter Receptors : Compounds in this class often exhibit activity at neurotransmitter receptors, which can influence mood and cognitive functions.

- Enzymatic Inhibition : Some studies suggest that piperidine derivatives may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Biochemical Pathways

The biological activity of this compound is linked to its ability to modulate several biochemical pathways. For example:

- Anticancer Activity : Similar piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

- Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

-

PET Imaging Study :

A study utilized this compound in a PET imaging context to visualize intracellular pH gradients in the brain. The compound was reacted with DMF-DMA under reflux conditions, demonstrating significant uptake in brain tissues, indicative of its potential as a radiotracer for neuroimaging applications . -

Synthesis and Biological Evaluation :

A systematic evaluation of piperidine derivatives revealed that this compound exhibited promising activity against human neuroblastoma SH-SY5Y cells. The compound's structure was optimized for enhanced biological activity, leading to the identification of several analogs with improved pharmacokinetic profiles .

Biological Activity Summary

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | 1.73 |

| BBB Permeability | Yes |

| CYP Inhibition | No |

常见问题

Q. Key Considerations :

- Optimize reaction temperature (e.g., 20–60°C) to balance yield and side-product formation .

- Monitor reaction progress using TLC with UV visualization.

Advanced Question: How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Methodological Answer :

Crystallographic tools like SHELX and WinGX are critical for resolving stereochemistry and hydrogen-bonding networks:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution : Apply direct methods (SHELXS) for phase determination. For complex cases (e.g., twinning), use SHELXD for dual-space recycling .

- Refinement : Refine anisotropic displacement parameters with SHELXL. Validate geometry using ORTEP for Windows to visualize thermal ellipsoids .

Q. Data Contradictions :

- Discrepancies in bond lengths/angles may arise from poor data resolution. Cross-validate with DFT calculations (e.g., Gaussian) to reconcile experimental and theoretical models .

Safety Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

Safety data sheets (SDS) emphasize precautionary measures due to limited toxicity

Q. Hazard Classification :

- Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires immediate decontamination and medical consultation if exposed .

Advanced Question: How can researchers address discrepancies in reported toxicity and ecological data for this compound?

Methodological Answer :

Most SDS explicitly state a lack of toxicity and ecotoxicity data (e.g., Sections 12.1–12.6 in ). To address gaps:

In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity.

Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) or Daphnia magna acute toxicity studies.

Risk Mitigation : Apply the precautionary principle—assume high toxicity until data proves otherwise .

Advanced Question: What methodologies are employed to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer :

Interaction studies often combine structural and biochemical approaches:

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) .

- Crystallography : Co-crystallize the compound with target proteins to resolve interaction sites (requires high-purity samples and synchrotron radiation) .

Case Study :

For piperidine derivatives, hydrogen bonding with active-site residues (e.g., aspartic acid in proteases) is critical. Graph-set analysis (as per Etter’s rules) can classify these interactions .

Basic Question: What analytical techniques are recommended for characterizing this compound’s purity and stability?

Q. Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column; compare retention times against standards.

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm acetyl and Boc group integration .

- FT-IR : Validate carbonyl stretches (Boc: ~1680 cm⁻¹; acetyl: ~1720 cm⁻¹).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺.

Q. Stability Testing :

- Store at –20°C under inert atmosphere (N₂/Ar). Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Question: How do steric effects from the tert-butyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer :

The tert-butyl group introduces steric hindrance, which can:

- Retard Nucleophilic Attack : Shield the piperidine nitrogen, requiring harsher conditions (e.g., BF₃·Et₂O catalysis) for Boc deprotection .

- Direct Regioselectivity : In acetylated derivatives, steric effects may favor electrophilic substitution at less hindered positions.

- Crystal Packing : The bulky group disrupts close-packing, leading to lower melting points compared to non-Boc analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。